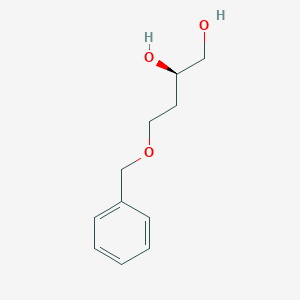

(R)-4-Benzyloxy-1,2-butanediol

Overview

Description

®-4-Benzyloxy-1,2-butanediol is an organic compound with the molecular formula C11H16O3 It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-4-Benzyloxy-1,2-butanediol typically involves the following steps:

Starting Material: The synthesis often begins with commercially available ®-1,2-butanediol.

Protection of Hydroxyl Groups: The hydroxyl groups of ®-1,2-butanediol are protected using benzyl chloride in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).

Reaction Conditions: The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of ®-4-Benzyloxy-1,2-butanediol may involve similar steps but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.

Types of Reactions:

Oxidation: ®-4-Benzyloxy-1,2-butanediol can undergo oxidation reactions to form corresponding aldehydes or ketones. Common oxidizing agents include pyridinium chlorochromate (PCC) and potassium permanganate (KMnO4).

Reduction: The compound can be reduced to form various alcohol derivatives using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: Nucleophilic substitution reactions can occur at the benzyloxy group, leading to the formation of different ethers or esters.

Common Reagents and Conditions:

Oxidation: PCC in dichloromethane (DCM) at room temperature.

Reduction: LiAlH4 in tetrahydrofuran (THF) under reflux conditions.

Substitution: Sodium hydride (NaH) in DMF at elevated temperatures.

Major Products:

Oxidation: Benzaldehyde or benzoic acid derivatives.

Reduction: Various alcohols.

Substitution: Different ethers or esters depending on the nucleophile used.

Chemistry:

Synthesis of Complex Molecules: ®-4-Benzyloxy-1,2-butanediol is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology:

Enzyme Studies: The compound can be used to study enzyme-catalyzed reactions, particularly those involving chiral substrates.

Medicine:

Drug Development: It serves as a building block in the synthesis of potential drug candidates, especially those requiring chiral centers.

Industry:

Polymer Production: The compound can be used in the production of specialty polymers with specific properties.

Mechanism of Action

The mechanism of action of ®-4-Benzyloxy-1,2-butanediol largely depends on its application. In enzymatic reactions, it acts as a substrate that undergoes specific transformations catalyzed by enzymes. The molecular targets and pathways involved vary based on the specific enzyme and reaction conditions.

Comparison with Similar Compounds

(S)-4-Benzyloxy-1,2-butanediol: The enantiomer of ®-4-Benzyloxy-1,2-butanediol with similar chemical properties but different biological activities.

4-Benzyloxy-2-butanol: A related compound with a different substitution pattern on the butane backbone.

Uniqueness:

Chirality: The ®-enantiomer has specific applications in chiral synthesis and drug development that are distinct from its (S)-counterpart.

Reactivity: The presence of the benzyloxy group provides unique reactivity patterns that can be exploited in various chemical transformations.

Biological Activity

(R)-4-Benzyloxy-1,2-butanediol is a chiral compound with significant potential in organic synthesis and medicinal chemistry. Its unique structural features, particularly the benzyloxy group, enable it to act as a versatile building block for the synthesis of complex organic molecules. This article explores the biological activity of this compound, focusing on its interactions with enzymes, potential pharmacological applications, and its role in drug development.

- Molecular Formula : C11H16O3

- Molecular Weight : 196.25 g/mol

- Physical State : Colorless to pale yellow liquid at room temperature

- Purity : Typically exceeds 97% in commercial offerings

The presence of hydroxyl groups in this compound allows for selective functionalization, making it suitable for various chemical transformations and applications in drug discovery.

Enzyme Interactions

This compound has been utilized in enzyme studies to investigate enzyme-catalyzed reactions involving chiral substrates. Its chirality is crucial as it may influence the selectivity and efficacy of enzymatic reactions. The compound serves as a substrate that undergoes specific transformations catalyzed by enzymes, which can lead to the formation of biologically active compounds.

Table 1: Summary of Enzyme Studies Involving this compound

Pharmacological Potential

While specific biological activity data for this compound is limited, compounds with similar structures often exhibit pharmacological properties. The compound's chirality suggests potential interactions with biological targets such as receptors and enzymes, which could lead to varied biological effects. For example, studies on related compounds indicate that they may serve as effective agonists or inhibitors in various biochemical pathways .

Case Study: PPARα Agonism

A notable study demonstrated that derivatives of this compound exhibited agonistic activity towards PPARα (Peroxisome Proliferator-Activated Receptor Alpha). This receptor plays a critical role in regulating lipid metabolism and inflammation. The study indicated that certain analogues showed improved potency and selectivity compared to initial hits, validating the potential of this compound derivatives in therapeutic applications .

Synthesis and Applications

This compound is synthesized through various methods that can be tailored to achieve desired yields and purity levels. Its utility extends beyond basic research; it acts as a building block for synthesizing more complex organic molecules used in pharmaceuticals and agrochemicals.

Table 2: Synthesis Methods for this compound

| Synthesis Method | Description |

|---|---|

| Method A | Utilizes chiral pool synthesis techniques to achieve high enantiomeric excess. |

| Method B | Employs catalytic asymmetric reactions for efficient production. |

| Method C | Involves functionalization of precursor compounds to introduce the benzyloxy group. |

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of (R)-4-Benzyloxy-1,2-butanediol, and how do they influence its reactivity in synthetic applications?

- Methodological Answer : The compound's molecular weight (calculated as 224.26 g/mol based on C₁₁H₁₆O₃), stereochemistry, and hydroxyl/benzyloxy functional groups dictate its reactivity. For example, the benzyloxy group acts as a protecting group for alcohols, enabling selective oxidation or substitution reactions. Polarimetry and chiral HPLC are critical for confirming enantiomeric purity, while NMR (¹H/¹³C) and FTIR spectroscopy validate structural integrity and hydrogen-bonding interactions .

Q. How can enantioselective synthesis of this compound be achieved?

- Methodological Answer : One route involves starting from (S)-malic acid to derive (S)-4-benzyloxy-1,2-butanediol, followed by configuration inversion. This is accomplished via dimesylate formation (using methanesulfonyl chloride) and nucleophilic displacement with potassium acetate in refluxing acetic anhydride. Subsequent hydrolysis with K₂CO₃/MeOH yields the (R)-enantiomer. Chiral GC or HPLC with a β-cyclodextrin column is recommended for monitoring enantiomeric excess .

Advanced Research Questions

Q. How do stereochemical differences in 4-benzyloxy-1,2-butanediol enantiomers affect their biological or catalytic activity?

- Methodological Answer : The (R)-enantiomer may exhibit distinct metabolic interactions, as seen in analogous diols like (2R,3R)-2,3-butanediol, which is oxidized to (S)-acetoin by acetic acid bacteria. To assess this, conduct comparative enzymatic assays (e.g., using Acetobacter pasteurianus lysates) and track oxidation products via LC-MS. Stereospecific activity can be correlated with molecular docking simulations of the diol-enzyme binding pockets .

Q. What experimental strategies resolve contradictions in reported enantioselective synthetic yields?

- Methodological Answer : Discrepancies in yield often arise from competing elimination pathways during nucleophilic displacement. Optimize reaction parameters (e.g., solvent polarity, temperature, and counterion choice) using a Design of Experiments (DoE) approach. For example, replacing potassium acetate with tetrabutylammonium acetate in aprotic solvents (e.g., DMF) may suppress elimination. Monitor intermediates via in-situ Raman spectroscopy to identify side reactions .

Q. How can computational modeling predict the reactivity of this compound in complex reaction systems?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model transition states for key reactions, such as benzyloxy deprotection or hydroxyl oxidation. Compare activation energies of competing pathways (e.g., SN2 vs. E2) to prioritize synthetic routes. Validate predictions with kinetic isotope effect (KIE) studies or isotopic labeling (e.g., D₂O for proton-transfer steps) .

Q. What role does this compound play in synthesizing chiral liquid crystal polymers?

- Methodological Answer : The diol serves as a chiral building block in polycondensation reactions. For example, react it with terephthaloyl chloride to form polyesters with helical chirality. Characterize mesophase behavior via polarized optical microscopy (POM) and differential scanning calorimetry (DSC). The benzyloxy group enhances solubility during polymerization, while the diol’s stereochemistry dictates polymer backbone helicity .

Properties

IUPAC Name |

(2R)-4-phenylmethoxybutane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O3/c12-8-11(13)6-7-14-9-10-4-2-1-3-5-10/h1-5,11-13H,6-9H2/t11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVRPDIKPMQUOSL-LLVKDONJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COCCC(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COCC[C@H](CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30448037 | |

| Record name | (R)-4-Benzyloxy-1,2-butanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30448037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86990-91-2 | |

| Record name | (R)-4-Benzyloxy-1,2-butanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30448037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.